3-(1-Aminoethyl)aniline dihydrochloride
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Overview
Description
3-(1-Aminoethyl)aniline dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of aniline, where an aminoethyl group is attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)aniline dihydrochloride typically involves the following steps:
Nitration: Aniline is nitrated to produce 3-nitroaniline.
Reduction: The nitro group in 3-nitroaniline is reduced to an amino group, yielding 3-aminophenol.
Alkylation: 3-aminophenol undergoes alkylation with ethyl iodide to form 3-(1-aminoethyl)aniline.
Conversion to Dihydrochloride: The resulting 3-(1-aminoethyl)aniline is then converted to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminoethyl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Using reducing agents like iron and hydrochloric acid or hydrogen gas.
Substitution: Using electrophiles like halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds.
Reduction: Amino derivatives, hydroxyl derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
3-(1-Aminoethyl)aniline dihydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-(1-Aminoethyl)aniline dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Aniline: The parent compound without the aminoethyl group.
3-Aminophenol: A compound with a hydroxyl group instead of the aminoethyl group.
4-Aminophenol: A positional isomer with the amino group at the para position.
Uniqueness: 3-(1-Aminoethyl)aniline dihydrochloride is unique due to the presence of the aminoethyl group, which imparts different chemical and biological properties compared to its similar compounds. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-(1-aminoethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRWCYHHGLPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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